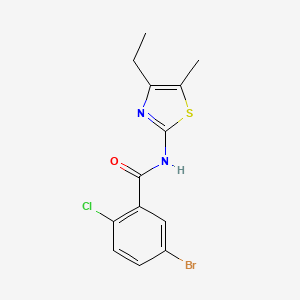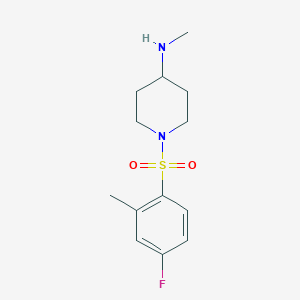![molecular formula C12H24N2O3 B7560056 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7560056.png)
2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid, also known as IPP, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a piperazine derivative that has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid is not fully understood. However, it is believed that this compound acts as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. This compound also acts as an antagonist at the 5-HT2C receptor. These actions result in the modulation of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. This compound has also been shown to increase the levels of brain-derived neurotrophic factor, which plays a crucial role in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid is its high potency and selectivity. This makes it an ideal compound for studying the effects of serotonin modulation on various physiological processes. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid. One potential area of research is the use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the use of this compound in the treatment of addiction and substance abuse disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, this compound is a promising compound that has shown significant potential in various scientific research applications. Its high potency and selectivity make it an ideal compound for studying the effects of serotonin modulation on various physiological processes. Further research is needed to fully understand the potential therapeutic applications of this compound and its mechanism of action.
Métodos De Síntesis
The synthesis of 2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid can be achieved through a multi-step process. The first step involves the reaction of 2-(2-bromoethyl)-1H-pyrrole with 2-propan-2-yloxyethanol in the presence of sodium hydride. The resulting product is then reacted with piperazine in the presence of triethylamine to yield this compound. The overall yield of this process is around 60%.
Aplicaciones Científicas De Investigación
2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including anxiety, depression, and schizophrenia. This compound has also been studied for its potential use in the treatment of cancer.
Propiedades
IUPAC Name |
2-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-10(2)17-9-8-13-4-6-14(7-5-13)11(3)12(15)16/h10-11H,4-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXGTGPJPWGCPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCN1CCN(CC1)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide](/img/structure/B7559980.png)
![2-chloro-4-fluoro-N-[2-(propylamino)ethyl]benzamide](/img/structure/B7559985.png)
![4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7559991.png)
![5,7-dimethyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7559996.png)



![3-acetyl-N-[2-(methylamino)ethyl]benzenesulfonamide](/img/structure/B7560020.png)
![2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide](/img/structure/B7560027.png)
![[1-[[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methyl]piperidin-2-yl]methanol](/img/structure/B7560033.png)
![3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile](/img/structure/B7560035.png)
![N-[2-(3-fluorophenyl)pyrimidin-5-yl]-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide](/img/structure/B7560040.png)
![3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid](/img/structure/B7560067.png)
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B7560088.png)